

2-Chloro-1-cyclopropyl-2-phenylethanone molecular weight

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Compound of Interest

Compound Name: *2-Chloro-1-cyclopropyl-2-phenylethan-1-one*

CAS No.: 1535994-87-6

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An In-depth Technical Guide to 2-Chloro-1-cyclopropyl-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-cyclopropyl-2-phenylethanone, a versatile α -chloroketone of significant interest in synthetic organic chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl ketone, a stable cyclopropyl ring, and a phenyl group, making it a valuable intermediate for the synthesis of complex chemical entities. This document details its molecular characteristics, outlines robust methodologies for its synthesis and purification, presents a systematic approach to its analytical characterization, and discusses its potential applications as a building block in pharmaceutical and agrochemical research. The protocols and insights provided herein are intended to equip researchers and development scientists with the critical information required for the effective utilization of this compound.

Molecular Identity and Physicochemical Properties

2-Chloro-1-cyclopropyl-2-phenylethanone is a halogenated ketone with the chemical formula $C_{11}H_{11}ClO$.^[1] Its structure features a carbonyl group bonded to a cyclopropyl ring and a chloromethyl group that is also attached to a phenyl ring. The presence of a chiral center at the

carbon bearing the chlorine atom means the compound can exist as a racemic mixture or as individual enantiomers.

Key Identifiers and Properties

The fundamental properties of 2-Chloro-1-cyclopropyl-2-phenylethanone are summarized below. These data are critical for reaction planning, safety assessments, and analytical method development.

Property	Value	Source(s)
Systematic Name	2-Chloro-1-cyclopropyl-2-phenylethanone	IUPAC Nomenclature
Synonym	2-chloro-1-cyclopropyl-2-phenylethan-1-one	
CAS Number	1535994-87-6	[1]
Molecular Formula	C ₁₁ H ₁₁ ClO	[1]
Molecular Weight	194.66 g/mol	[1][2]
MDL Number	MFCD24074339	[1]
SMILES Code	<chem>O=C(C1CC1)C(Cl)C2=CC=CC=C2</chem>	[1]
InChI Key	GFPXYVDOQWHIOA-UHFFFAOYSA-N	

Note: Physical properties such as melting point, boiling point, and solubility are not widely reported in public literature and should be determined experimentally.

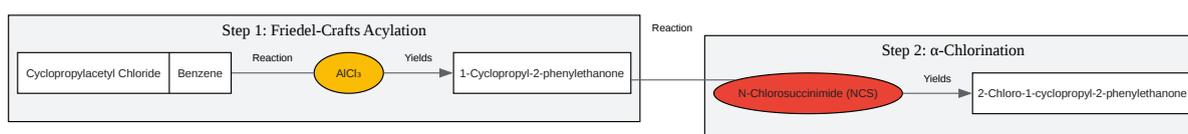
Synthesis and Manufacturing

α -Chloroketones are pivotal intermediates in organic synthesis, frequently employed in the construction of nitrogen-containing heterocycles, epoxides, and as precursors for HIV protease inhibitors.[3] The synthesis of 2-Chloro-1-cyclopropyl-2-phenylethanone can be approached

through several established methods for α -halogenation of ketones. A common and effective strategy involves the direct chlorination of the parent ketone, 1-cyclopropyl-2-phenylethanone.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process beginning with a Friedel-Crafts acylation to form the precursor ketone, followed by α -chlorination.



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Caption: Proposed two-step synthesis of 2-Chloro-1-cyclopropyl-2-phenylethanone.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclopropyl-2-phenylethanone (Precursor)

- **Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous benzene (5 vol.).
- **Cooling:** Cool the suspension to 0-5 °C in an ice-water bath.
- **Addition:** Add cyclopropylacetyl chloride (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl).

- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 5 vol.).
- **Washing & Drying:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO_3) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the precursor ketone.

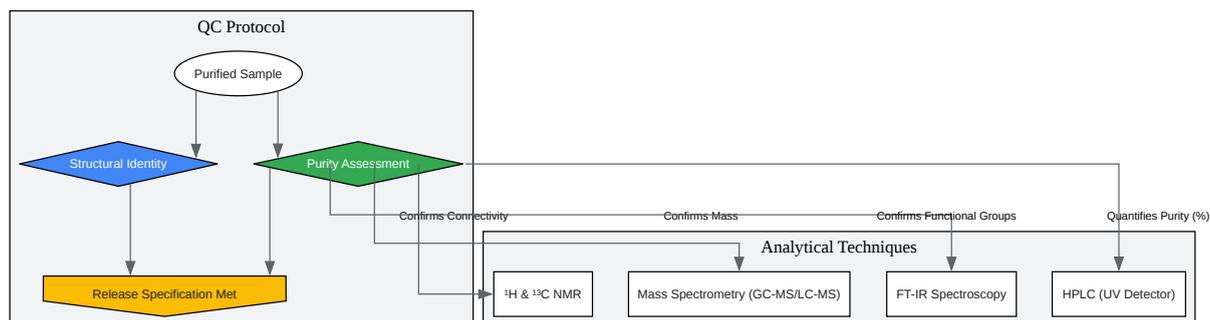
Step 2: α -Chlorination to 2-Chloro-1-cyclopropyl-2-phenylethanone

- **Setup:** In a round-bottom flask, dissolve the 1-cyclopropyl-2-phenylethanone (1.0 eq.) from Step 1 in a suitable solvent such as carbon tetrachloride or methanol.
- **Reagent Addition:** Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst like p-toluenesulfonic acid. The choice of catalyst depends on the desired mechanism.^[4]
- **Reaction:** Heat the mixture to reflux and monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-Chloro-1-cyclopropyl-2-phenylethanone.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. Commercial suppliers may provide analytical data such as NMR, HPLC, and LC-MS.^[1]

Analytical Workflow



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Caption: Quality control workflow for 2-Chloro-1-cyclopropyl-2-phenylethanone.

Expected Analytical Data

Technique	Expected Results
¹ H NMR	- Multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the phenyl protons. - A singlet or doublet for the proton on the chiral center (~5.0-5.5 ppm). - A multiplet for the cyclopropyl methine proton (~1.5-2.0 ppm). - Multiplets for the cyclopropyl methylene protons (~0.5-1.2 ppm).
¹³ C NMR	- A peak for the ketone carbonyl carbon (~195-205 ppm). - Peaks in the aromatic region (~125-140 ppm). - A peak for the carbon bearing the chlorine atom (~55-65 ppm). - Peaks for the cyclopropyl carbons (~10-20 ppm).
Mass Spec.	- Molecular ion peak (M ⁺) at m/z ≈ 194.66. - Isotope peak (M+2) at m/z ≈ 196.66 with ~32% the intensity of M ⁺ , characteristic of a single chlorine atom. - Common fragments corresponding to the loss of Cl, C ₃ H ₅ (cyclopropyl), or C ₆ H ₅ (phenyl) groups.
HPLC	- A single major peak under optimized conditions, with purity typically >98% for research-grade material. ^[5]
FT-IR	- Strong carbonyl (C=O) stretch around 1680-1700 cm ⁻¹ . - C-Cl stretch around 650-800 cm ⁻¹ . - Aromatic C-H and C=C stretches.

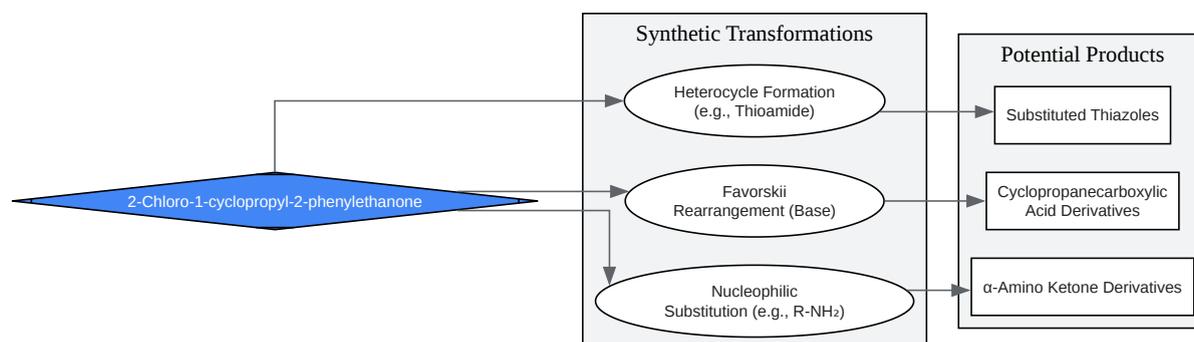
Applications in Research and Development

The synthetic utility of 2-Chloro-1-cyclopropyl-2-phenylethanone stems from its ability to participate in a variety of chemical transformations, primarily leveraging the reactivity of the α-chloro-ketone moiety.

- **Heterocycle Synthesis:** It is an excellent precursor for synthesizing substituted oxazoles, imidazoles, and thiazoles through condensation reactions with appropriate nucleophiles

(e.g., amides, amidines, thioamides).

- Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce new functionalities. This is a key step in the synthesis of fungicides like prothioconazole from a related intermediate. [6]
- Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement to yield cyclopropanecarboxylic acid derivatives, offering a route to highly functionalized small rings.
- Pharmaceutical and Agrochemical Scaffolds: The cyclopropyl group is a desirable feature in many bioactive molecules due to its conformational rigidity and metabolic stability. This compound serves as a key building block for introducing the cyclopropyl ketone pharmacophore. Cyclopropyl-substituted acetophenones are known intermediates for agricultural fungicides.[7]



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Caption: Potential synthetic applications of 2-Chloro-1-cyclopropyl-2-phenylethanone.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-1-cyclopropyl-2-phenylethanone should always be consulted, general precautions for α -chloroketones must be observed. Structurally related compounds like 2-Chloro-1-cyclopropylethan-1-one are classified as causing severe skin burns and eye damage.[8]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.
- Inhalation/Contact: The compound is likely a lachrymator and an irritant to the respiratory system and skin. Avoid inhalation of vapors and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-1-cyclopropyl-2-phenylethanone is a high-value chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure allows for predictable reactivity, making it a reliable building block for complex molecular architectures. This guide has provided a technical framework for its synthesis, characterization, and application, offering researchers a solid foundation for incorporating this versatile compound into their research and development programs. Adherence to rigorous analytical quality control and appropriate safety protocols is paramount to its successful and safe utilization.

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